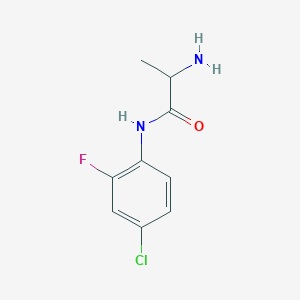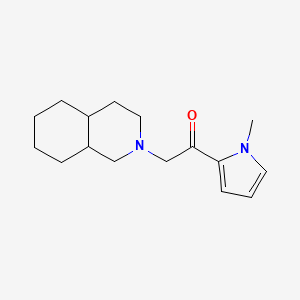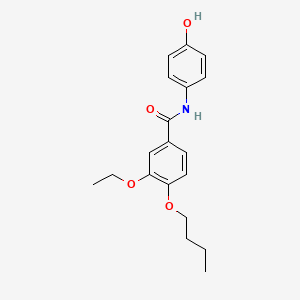![molecular formula C11H10ClNO5 B7540826 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CX-5461 and is a small molecule inhibitor of RNA polymerase I transcription. In
Mécanisme D'action
CX-5461 selectively inhibits RNA polymerase I transcription by binding to a specific DNA sequence within the ribosomal DNA (rDNA) promoter. This results in the disruption of ribosome biogenesis, which is necessary for cell proliferation. The inhibition of RNA polymerase I transcription by CX-5461 leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
The inhibition of RNA polymerase I transcription by CX-5461 has several biochemical and physiological effects. It leads to the downregulation of ribosome biogenesis, which affects protein synthesis and cell proliferation. CX-5461 also activates the p53 pathway, which induces cell cycle arrest and apoptosis. In addition, CX-5461 has been shown to induce DNA damage and activate DNA damage response pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CX-5461 for lab experiments is its selectivity for RNA polymerase I transcription. This allows for the specific inhibition of ribosome biogenesis, making it a useful tool for studying the role of ribosome biogenesis in cell proliferation and cancer. However, CX-5461 has limitations as well. It has been shown to have off-target effects on other RNA polymerases, which can complicate the interpretation of results. In addition, CX-5461 has poor solubility, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another direction is the investigation of the role of CX-5461 in combination with other anticancer agents. Additionally, the use of CX-5461 as a tool to study ribosome biogenesis and its role in cancer biology is an area of ongoing research. Finally, the potential use of CX-5461 in the treatment of other diseases, such as neurodegenerative disorders, is an area of exploration.
Conclusion
In conclusion, 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription with potential as an anticancer agent. Its selectivity for RNA polymerase I transcription makes it a useful tool for studying the role of ribosome biogenesis in cancer and other diseases. While CX-5461 has limitations, ongoing research is exploring its potential as a therapeutic agent and tool for scientific investigation.
Méthodes De Synthèse
The synthesis of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid involves several steps. The starting material is 2-amino-3-(7-chloro-1,3-benzodioxol-5-yl)propanoic acid, which is then protected using a tert-butyloxycarbonyl (Boc) group. The Boc-protected compound is then coupled with N-tert-butoxycarbonyl-3-aminopropanal to form the desired product, which is then deprotected to yield 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid.
Applications De Recherche Scientifique
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid has been extensively studied for its potential as an anticancer agent. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells, leading to cell death. CX-5461 has been tested in preclinical models of various cancers, including breast, prostate, and leukemia, and has shown promising results.
Propriétés
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO5/c1-5(11(15)16)13-10(14)6-2-7(12)9-8(3-6)17-4-18-9/h2-3,5H,4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWGJVMGSVOXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7540743.png)

![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)
![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]acetic acid](/img/structure/B7540777.png)


![1-[3-(2-Methoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B7540806.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylic acid](/img/structure/B7540836.png)
